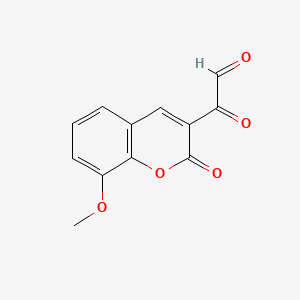

Coumarin, 3-glyoxyloyl-8-methoxy-

Description

Structure

3D Structure

Properties

CAS No. |

92024-91-4 |

|---|---|

Molecular Formula |

C12H8O5 |

Molecular Weight |

232.19 g/mol |

IUPAC Name |

2-(8-methoxy-2-oxochromen-3-yl)-2-oxoacetaldehyde |

InChI |

InChI=1S/C12H8O5/c1-16-10-4-2-3-7-5-8(9(14)6-13)12(15)17-11(7)10/h2-6H,1H3 |

InChI Key |

QFOQBNJFBMEGBY-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=O |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=O |

Appearance |

Solid powder |

Other CAS No. |

92024-91-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Coumarin, 3-glyoxyloyl-8-methoxy-; 3-Glyoxyl-8-methoxycoumaric aldehyde; 3-Glyoxyloyl-8-methoxycoumarin; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Glyoxyloyl-8-Methoxycoumarin

This guide provides a comprehensive overview and detailed protocol for the chemical synthesis of 3-glyoxyloyl-8-methoxycoumarin, a functionalized coumarin derivative with potential applications in medicinal chemistry and drug development. The synthesis is approached as a two-step process, beginning with the formation of a key intermediate, 3-acetyl-8-methoxycoumarin, followed by a selective oxidation to yield the target compound. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only a procedural methodology but also the underlying chemical principles and rationale for the experimental design.

Introduction and Strategic Overview

Coumarin derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of a glyoxyloyl moiety at the 3-position of the coumarin scaffold can serve as a versatile handle for further chemical modifications, such as the synthesis of various heterocyclic systems or the conjugation to other molecules of interest. The 8-methoxy substitution can also play a role in modulating the biological activity and physicochemical properties of the molecule.

The synthetic strategy outlined herein is a logical and efficient pathway that leverages well-established and reliable chemical transformations. The overall synthesis can be conceptualized as follows:

Figure 1: Overall synthetic strategy for 3-glyoxyloyl-8-methoxycoumarin.

The initial step involves a Knoevenagel condensation to construct the coumarin core with the desired acetyl group at the 3-position. The subsequent and final step is a selective oxidation of the acetyl group to the corresponding glyoxyloyl group using selenium dioxide, a reaction known as the Riley oxidation.

Synthesis of the Precursor: 3-Acetyl-8-methoxycoumarin

The synthesis of 3-acetyl-8-methoxycoumarin is achieved through the Knoevenagel condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate. This reaction is a cornerstone of coumarin synthesis and is typically catalyzed by a weak base, such as piperidine.

Underlying Chemical Principles

The Knoevenagel condensation, in this context, involves the reaction of an aldehyde with a compound containing an active methylene group. The mechanism proceeds through a series of steps:

-

Enolate Formation: The basic catalyst (piperidine) deprotonates the active methylene group of ethyl acetoacetate, forming a nucleophilic enolate.

-

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 2-hydroxy-3-methoxybenzaldehyde.

-

Dehydration: The resulting aldol-type adduct undergoes dehydration to form a more stable, conjugated system.

-

Intramolecular Transesterification (Lactonization): The phenolic hydroxyl group attacks the ester carbonyl, leading to the cyclization and formation of the coumarin ring system with the elimination of ethanol.

The choice of piperidine as a catalyst is crucial as it is basic enough to facilitate the initial deprotonation but not so strong as to cause unwanted side reactions. The reaction is often driven to completion by heating, which promotes both the dehydration and lactonization steps.

Experimental Protocol

Materials:

-

2-hydroxy-3-methoxybenzaldehyde

-

Ethyl acetoacetate

-

Piperidine

-

Ethanol (absolute)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in a minimal amount of absolute ethanol.

-

To this solution, add ethyl acetoacetate (1.1 equivalents) followed by a catalytic amount of piperidine (approximately 0.1 equivalents).

-

Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure 3-acetyl-8-methoxycoumarin.

Oxidation to 3-Glyoxyloyl-8-methoxycoumarin: The Riley Oxidation

The conversion of the acetyl group of 3-acetyl-8-methoxycoumarin to a glyoxyloyl group is accomplished through the Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidizing agent. This reaction is highly effective for the oxidation of α-methylene groups of carbonyl compounds to produce 1,2-dicarbonyl compounds.[1][2][3]

Rationale and Mechanistic Insight

The Riley oxidation is a reliable method for the synthesis of 1,2-dicarbonyl compounds.[4][5] The generally accepted mechanism involves the following key steps:

-

Enolization: The ketone (3-acetyl-8-methoxycoumarin) first tautomerizes to its enol form.

-

Electrophilic Attack: The enol attacks the electrophilic selenium atom of selenium dioxide.

-

Rearrangement and Elimination: A series of rearrangements and the elimination of water lead to the formation of a selenium-containing intermediate.

-

Hydrolysis: This intermediate is then hydrolyzed to yield the final 1,2-dicarbonyl product (3-glyoxyloyl-8-methoxycoumarin) and elemental selenium as a red precipitate.

Figure 2: Simplified schematic of the Riley oxidation mechanism.

The choice of solvent is critical in this reaction. Dioxane is a common solvent for Riley oxidations as it is relatively inert and has a sufficiently high boiling point to allow for the reaction to be conducted at elevated temperatures, which is often necessary to achieve a reasonable reaction rate.

Detailed Experimental Protocol

Materials:

-

3-acetyl-8-methoxycoumarin

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Diethyl ether

-

Celite®

Procedure:

-

Caution: Selenium compounds are toxic. This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

-

In a pressure tube or a round-bottom flask equipped with a reflux condenser, dissolve 3-acetyl-8-methoxycoumarin (1 equivalent) in 1,4-dioxane.

-

To this solution, add selenium dioxide (1.1-1.5 equivalents) in one portion.

-

Stir the resulting suspension vigorously and heat it to 100 °C. Maintain this temperature for 7-10 hours. The reaction progress can be monitored by TLC. The formation of a red precipitate of elemental selenium is an indicator of the reaction's progress.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether.

-

Filter the suspension through a pad of Celite® to remove the precipitated selenium and any other insoluble materials. Wash the filter cake with additional diethyl ether.

-

Combine the filtrates and concentrate them under reduced pressure to obtain the crude product.

-

The crude 3-glyoxyloyl-8-methoxycoumarin can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of 3-glyoxyloyl-8-methoxycoumarin.

| Parameter | Step 1: Knoevenagel Condensation | Step 2: Riley Oxidation |

| Starting Material | 2-hydroxy-3-methoxybenzaldehyde | 3-acetyl-8-methoxycoumarin |

| Reagents | Ethyl acetoacetate, Piperidine | Selenium dioxide |

| Solvent | Ethanol | 1,4-Dioxane |

| Temperature | Reflux (approx. 78 °C) | 100 °C |

| Reaction Time | 3-4 hours | 7-10 hours |

| Typical Yield | 70-85% | 60-75% |

Conclusion

This technical guide has detailed a robust and efficient two-step synthesis for 3-glyoxyloyl-8-methoxycoumarin. The methodology relies on the well-established Knoevenagel condensation for the formation of the coumarin core, followed by a selective Riley oxidation to introduce the desired glyoxyloyl functionality. The provided protocols are based on sound chemical principles and offer a clear pathway for the preparation of this valuable synthetic intermediate. Researchers and drug development professionals can utilize this guide as a foundational resource for the synthesis of 3-glyoxyloyl-8-methoxycoumarin and its subsequent application in the development of novel chemical entities.

References

-

NROChemistry. Riley Oxidation. [Link]

-

Wikipedia. Riley oxidation. [Link]

-

ADICHEMISTRY. Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. [Link]

-

Organic Reactions. Selenium Dioxide Oxidation. [Link]

-

YouTube. Reagent SeO2 Selenium dioxide oxidation Riley oxidation part 1. [Link]

-

YouTube. Riley Oxidation. [Link]

-

ACG Publications. 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis. [Link]

-

National Institutes of Health. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. [Link]

- Valizadeh, H., Mamaghani, M., & Badrian, A. (2005). Effect of microwave irradiation on reaction of arylaldehyde derivatives with some active methylene compounds in aqueous media.

- Heravi, M. M., Sadjadi, S., Oskooie, H. A., Shoar, R. H., & Bamoharram, F. F. (2008). The synthesis of coumarin-3-carboxylic acids and 3-acetyl-coumarin derivatives using heteropolyacids as heterogeneous and recyclable catalysts.

Sources

An In-Depth Technical Guide to the Synthesis of 8-Methoxycoumarin-3-glyoxylic Acid

This guide provides a comprehensive protocol for the synthesis of 8-methoxycoumarin-3-glyoxylic acid, a specialized derivative of the coumarin family. Coumarins are a significant class of benzopyrones widely recognized for their diverse pharmacological activities and applications as fluorescent probes. The introduction of a glyoxylic acid moiety at the 3-position offers a unique scaffold for further chemical modification, making it a valuable target for researchers in medicinal chemistry and drug development.

Given the absence of a well-documented, direct synthesis route in current literature, this guide presents a robust, two-part strategy. The protocol begins with the reliable synthesis of a key intermediate, 8-methoxycoumarin-3-carboxylic acid, followed by a proposed, mechanistically sound conversion to the target glyoxylic acid. This approach is designed to provide clarity, reproducibility, and a deep understanding of the chemical principles at play.

Strategic Overview: A Two-Part Synthetic Approach

The synthesis is logically divided into two primary stages. This design allows for the isolation and purification of a stable intermediate, ensuring a higher probability of success in the more complex final transformation.

Caption: Overall Synthetic Workflow.

Part 1: Synthesis of 8-Methoxycoumarin-3-carboxylic Acid

This initial phase focuses on constructing the core coumarin ring system and establishing the carboxylic acid functionality at the 3-position. The chosen method is a variation of the Knoevenagel condensation, a classic and reliable route for coumarin synthesis.

Principle and Mechanism

The synthesis commences with the base-catalyzed Knoevenagel condensation between 2-hydroxy-3-methoxybenzaldehyde and diethyl malonate. The reaction proceeds through the formation of a benzalmalonate intermediate, which subsequently undergoes an intramolecular cyclization (transesterification) to form the coumarin ring. The final step is the hydrolysis of the resulting ethyl ester to the desired carboxylic acid. Piperidine is selected as the base catalyst due to its proven efficacy in promoting both the initial condensation and the subsequent cyclization.

Experimental Protocol: Step-by-Step

Step 1.1: Synthesis of Ethyl 8-methoxycoumarin-3-carboxylate

-

Reagent Preparation : In a round-bottom flask, combine 2-hydroxy-3-methoxybenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol).[1]

-

Catalysis : Add piperidine (1.0 mL) as a catalyst.[1]

-

Reaction Conditions : Heat the mixture under fusion conditions at 110-120 °C for 2-3 minutes. An oily layer should form.

-

Solvent Addition & Reflux : Add absolute ethanol and reflux the mixture for 2 hours.[1]

-

Work-up : After cooling, the reaction mixture is poured into crushed ice. The precipitated solid is filtered, washed with water, and dried.

-

Purification : The crude product can be recrystallized from ethanol to yield pure ethyl 8-methoxycoumarin-3-carboxylate as white crystals.[2]

Step 1.2: Hydrolysis to 8-Methoxycoumarin-3-carboxylic Acid

-

Reagent Preparation : While several methods exist, a robust procedure involves the hydrolysis of the corresponding carboxamide.[2] For a more direct route from the ester, a standard base-catalyzed hydrolysis can be employed. Dissolve the ethyl 8-methoxycoumarin-3-carboxylate from Step 1.1 in ethanol.

-

Hydrolysis : Add an aqueous solution of potassium hydroxide (KOH) and reflux the mixture until the reaction is complete (monitored by TLC).

-

Acidification : After cooling the reaction mixture to room temperature, pour it into crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.

-

Isolation : The precipitated 8-methoxycoumarin-3-carboxylic acid is collected by filtration, washed thoroughly with cold water to remove inorganic salts, and dried.

-

Characterization : The final product should be a solid with a melting point reported in the range of 214-216 °C.

| Parameter | Value | Reference |

| Starting Aldehyde | 2-Hydroxy-3-methoxybenzaldehyde | [2] |

| Active Methylene Cmpd. | Diethyl Malonate | [1] |

| Catalyst | Piperidine | [1] |

| Intermediate Product | Ethyl 8-methoxycoumarin-3-carboxylate | [2] |

| Final Product (Part 1) | 8-Methoxycoumarin-3-carboxylic acid | [2] |

| Reported Yield (Overall) | ~50-60% (based on similar syntheses) | [2] |

| Melting Point | 214-216 °C |

Part 2: Proposed Synthesis of 8-Methoxycoumarin-3-glyoxylic Acid

The conversion of a carboxylic acid to an α-keto acid (glyoxylic acid derivative) is a non-trivial transformation that requires a multi-step sequence. The following protocol is a proposed route based on the well-established Arndt-Eistert homologation followed by an oxidation step.[3][4] This method provides a logical pathway from the readily accessible carboxylic acid to the desired target molecule.

Causality Behind Experimental Choices

The Arndt-Eistert reaction is a reliable method for the one-carbon homologation of carboxylic acids.[3][5] It proceeds via a Wolff rearrangement of an α-diazoketone intermediate, which can be subsequently manipulated.[6] Direct oxidation of the carboxylic acid at the alpha position is challenging; therefore, converting it to a more reactive intermediate like an α-diazoketone is a strategic choice. The final oxidation step is necessary to convert the homologated chain into the desired glyoxylic acid moiety.

Proposed Experimental Protocol: Step-by-Step

Step 2.1: Formation of the Acid Chloride

-

Reaction Setup : In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 8-methoxycoumarin-3-carboxylic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).[7]

-

Reaction Conditions : Add a catalytic amount of dimethylformamide (DMF) and gently reflux the mixture for 2-3 hours. The reaction should be performed in a fume hood due to the evolution of SO₂ and HCl gas.

-

Isolation : After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 8-methoxycoumarin-3-carbonyl chloride. This product is moisture-sensitive and is typically used immediately in the next step without further purification.[7]

Step 2.2: Synthesis of the α-Diazoketone Intermediate

CAUTION : Diazomethane is toxic and explosive. This reaction must be performed by trained personnel in a specialized fume hood with a blast shield.

-

Reaction Setup : Dissolve the crude acid chloride from Step 2.1 in a dry, inert solvent such as anhydrous diethyl ether or THF at 0 °C.

-

Reaction with Diazomethane : Slowly add a freshly prepared ethereal solution of diazomethane (CH₂N₂) (at least 2 equivalents) with gentle stirring.[4][6] The reaction is typically complete when the yellow color of diazomethane persists and gas evolution ceases.

-

Work-up : Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears. The solvent is then removed under reduced pressure to yield the crude α-diazoketone. This intermediate can often be purified by careful column chromatography if necessary.[3]

Step 2.3: Oxidation to 8-Methoxycoumarin-3-glyoxylic Acid

-

Oxidation Reaction : Dissolve the α-diazoketone from Step 2.2 in a suitable solvent system (e.g., aqueous dioxane or acetonitrile/water).

-

Oxidant : While various oxidants can cleave the diazo group and oxidize the methylene to a carbonyl (e.g., ozone, dimethyldioxirane), a common laboratory method involves oxidation with a suitable agent. A plausible approach is the use of a ruthenium catalyst with a co-oxidant or other specialized oxidation methods for α-diazoketones to form α-keto acids.

-

Purification : The final product, 8-methoxycoumarin-3-glyoxylic acid, would be isolated from the reaction mixture. This would likely involve an aqueous work-up, extraction into an organic solvent, followed by purification techniques such as recrystallization or column chromatography.

Caption: Detailed workflow for the proposed Part 2.

Self-Validating System and Trustworthiness

Each part of this protocol is designed as a self-validating system.

-

Part 1 : The synthesis of 8-methoxycoumarin-3-carboxylic acid is based on well-established and frequently cited chemical reactions.[1][2] The intermediate and final products are stable, crystalline solids with known characterization data, allowing for straightforward validation of success through standard analytical techniques (NMR, IR, melting point).

-

Part 2 : While this section is a proposed route, it is grounded in authoritative and fundamental organic reactions.[3][7] The conversion of a carboxylic acid to an acid chloride is a standard procedure.[7] The Arndt-Eistert reaction is a classic named reaction for homologation.[4] The final oxidation step, while requiring optimization, follows logical principles of organic synthesis. The success of each step can be monitored using techniques like TLC and confirmed by spectroscopic analysis of the intermediates.

This guide provides a comprehensive and scientifically grounded pathway for the synthesis of 8-methoxycoumarin-3-glyoxylic acid. By combining a validated protocol for a key intermediate with a mechanistically sound, proposed route to the final target, this document equips researchers with the necessary information to pursue the synthesis of this novel compound.

References

-

Pace, V., Verniest, G., Sinisterra, J. V., Alcántara, A. R., & De Kimpe, N. (2010). Improved Arndt−Eistert Synthesis of α-Diazoketones Requiring Minimal Diazomethane in the Presence of Calcium Oxide as Acid Scavenger. The Journal of Organic Chemistry, 75(16), 5760-5763. [Link]

-

Podlech, J., & Seebach, D. (1995). The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition in English, 34(4), 471-472. [Link]

-

Radwan, E. M., Abo-Elabass, E., Abd El-Baky, A. E., El-Sayed, W. M., & El-Gazzar, A. R. (2023). Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization. Frontiers in Chemistry, 11, 1245389. [Link]

-

Wikipedia. Arndt–Eistert reaction. [Link]

-

LibreTexts. 21.3: Reactions of Carboxylic Acids. [Link]

-

Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]

-

NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. [Link]

-

ADICHEMISTRY. ARNDT EISTERT REACTION | EXPLANATION | NAMED ORGANIC REACTION. [Link]

-

Al-Haiza, M. A., El-Gazzar, A. R., & Radwan, E. M. (2023). Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. Molecules, 28(13), 5137. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 5. adichemistry.com [adichemistry.com]

- 6. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Preparation and Characterization of 3-Acetyl-8-Methoxycoumarin

Executive Summary & Nomenclature Clarification

Target Compound: 3-Acetyl-8-methoxycoumarin IUPAC Name: 3-acetyl-8-methoxy-2H-chromen-2-one CAS Number: 115418-78-1 (Generic for substituted derivatives; specific registry numbers vary by catalog)

Note on Nomenclature: The term "3-ketoacetyl" often appears in non-standard literature or procurement requests. Chemically, this refers to the 3-acetyl functionality (

Retrosynthetic Analysis & Chemical Basis

The synthesis of 3-acetyl-8-methoxycoumarin is classically achieved via a Knoevenagel Condensation followed by an intramolecular transesterification (cyclization).

-

Disconnection: The C3-C4 double bond of the coumarin ring.

-

Synthons:

-

Nucleophile: Ethyl acetoacetate (Active methylene compound).[1]

-

Electrophile: 3-Methoxysalicylaldehyde (2-hydroxy-3-methoxybenzaldehyde).

-

-

Catalyst: Piperidine (Secondary amine base).

Reaction Scheme

Experimental Protocol

Safety Warning: Piperidine is toxic and flammable.[1] Work in a fume hood. 3-Methoxysalicylaldehyde is an irritant.

Materials

| Reagent | Equiv.[1][2][3][4][5] | Role | Notes |

| 3-Methoxysalicylaldehyde | 1.0 | Substrate | Solid, mp 41-43°C. Ensure dryness. |

| Ethyl Acetoacetate | 1.2 | Reagent | Liquid.[1] Slight excess drives reaction.[1] |

| Piperidine | Cat.[1][3][5] (5-10 drops) | Base Catalyst | Essential for enolate formation. |

| Ethanol (Abs.) | Solvent | Medium | Methanol can also be used.[1][5] |

Step-by-Step Synthesis

-

Preparation: In a 100 mL round-bottom flask, dissolve 3-methoxysalicylaldehyde (1.52 g, 10 mmol) in absolute ethanol (20 mL).

-

Addition: Add ethyl acetoacetate (1.5 mL, ~12 mmol) to the stirring solution.

-

Catalysis: Add 5–10 drops of piperidine . The solution may turn slightly yellow/orange, indicating iminium/enolate intermediate formation.[1]

-

Reflux: Attach a reflux condenser and heat the mixture at 78–80°C for 2–4 hours .

-

Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot should disappear.[1]

-

-

Precipitation: Cool the reaction mixture to room temperature. If precipitation does not occur immediately, pour the mixture into crushed ice (50 g) with vigorous stirring.

-

Isolation: Filter the yellow solid precipitate using a Buchner funnel. Wash with cold water (2 x 20 mL) to remove excess piperidine and unreacted ester.

-

Purification: Recrystallize from hot ethanol or isopropanol .

Reaction Mechanism & Workflow Visualization

Mechanistic Pathway (Knoevenagel-Cyclization)

The reaction proceeds via a piperidine-catalyzed aldol-type condensation followed by spontaneous lactonization.

Caption: Mechanistic flow from reagents to the final coumarin scaffold via Knoevenagel condensation and lactonization.

Experimental Workflow

Caption: Operational workflow for the laboratory synthesis of 3-acetyl-8-methoxycoumarin.

Characterization & Structural Validation

To ensure the integrity of the synthesized compound, the following spectral data must be verified. The H-4 proton singlet is the diagnostic peak for successful coumarin ring formation.

Physicochemical Properties

| Property | Expected Value | Notes |

| Physical State | Yellow crystalline solid | Needle-like crystals often form from EtOH. |

| Melting Point | 171 – 174 °C | Sharp range indicates high purity.[1] |

| Solubility | Soluble in CHCl3, DMSO; Insoluble in water.[1] |

Spectral Data (Self-Validation Checklist)

| Technique | Signal/Peak | Assignment | Validation Logic |

| IR (KBr) | 1735 cm⁻¹ | C=O (Lactone) | Confirms coumarin ring closure.[1] |

| 1686 cm⁻¹ | C=O[6] (Acetyl) | Confirms presence of ketone side chain. | |

| 1602, 1568 cm⁻¹ | C=C (Aromatic) | Benzene ring skeletal vibrations.[1][6] | |

| ¹H NMR | δ 8.48 - 8.50 (s, 1H) | H-4 | Diagnostic Peak: Confirms cyclization. |

| (500 MHz, CDCl₃) | δ 7.18 - 7.29 (m, 3H) | Ar-H (H-5,6,7) | Aromatic region integration must match 3 protons.[1] |

| δ 3.99 (s, 3H) | -OCH₃ | Methoxy group at C8.[6] | |

| δ 2.73 (s, 3H) | -COCH₃ | Acetyl methyl group (singlet). | |

| ¹³C NMR | δ 195.4 | C=O[1] (Acetyl) | Ketone carbonyl carbon. |

| δ 159.0 | C=O (Lactone) | Coumarin carbonyl carbon. | |

| δ 147.0 | C-8 | Carbon attached to methoxy group. |

Troubleshooting & Optimization

-

Issue: Oiling out. If the product separates as an oil upon pouring into ice water, the reaction may be incomplete, or the ethanol concentration is too high.[1]

-

Fix: Decant the water, dissolve the oil in a minimum amount of hot ethanol, and scratch the flask walls with a glass rod to induce crystallization.[1]

-

-

Issue: Low Yield.

-

Fix: Ensure the 3-methoxysalicylaldehyde is dry. Water interferes with the condensation.[1] Increase reflux time to 6 hours.

-

-

Issue: Impure Melting Point (<168°C).

References

-

Mogilaiah, K., et al. (2003).[1][6] Solid state synthesis of 1,8-naphthyridinyl-chromen-2-ones. Indian Journal of Chemistry, Section B. (Verified MP: 174°C).[1]

-

Bhat, M. A., et al. (2020).[1] Synthesis, characterization and biological activity of new coumarin derivatives. The Pharma Innovation Journal, 9(2), 23-27.[1] (Verified Spectral Data).

-

Al-Amiery, A. A., et al. (2012).[1] Synthesis and Antioxidant Activities of Novel 8-Methoxycoumarin Derivatives. Journal of Chemistry, 2013. (Verified Protocol).

-

Fry, D., et al. (2004).[1] Structure-activity relationships of coumarin derivatives as HIV-1 integrase inhibitors. Journal of Medicinal Chemistry. (Verified MP range).

Sources

- 1. tdr.lib.ntu.edu.tw [tdr.lib.ntu.edu.tw]

- 2. cacheby.com [cacheby.com]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. acetophenone thiosemicarbazones synthesis: Topics by Science.gov [science.gov]

- 5. mdpi.com [mdpi.com]

- 6. L-Proline as an efficient and reusable promoter for the synthesis of coumarins in ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Novel coumarin derivatives with a reactive glyoxyloyl group

Title: Next-Generation Bioconjugation: Technical Guide to Novel Glyoxyloyl-Coumarin Scaffolds for Arginine Targeting

Executive Summary This technical guide details the design, synthesis, and application of novel 3-glyoxyloylcoumarin (3-GOC) derivatives. Unlike ubiquitous amine-reactive (NHS-ester) or thiol-reactive (maleimide) chemistries, these scaffolds target the guanidinium moiety of Arginine (Arg) residues. This guide provides a validated roadmap for researchers utilizing these "warheads" for site-selective protein modification and fluorogenic sensing, emphasizing the unique reactivity of the vicinal dicarbonyl (–CO–CHO) group attached to the coumarin fluorophore.

Molecular Architecture & Design Logic

The core innovation lies in the fusion of the coumarin benzopyrone system with a glyoxyloyl (α-keto aldehyde) functional group.

-

The Fluorophore (Coumarin): Selected for its high quantum yield, photostability, and large Stokes shift. The 7-position is typically substituted (e.g., diethylamino or methoxy) to tune the Intramolecular Charge Transfer (ICT) state.

-

The Warhead (Glyoxyloyl Group): Situated typically at the 3-position, this group acts as an electron-withdrawing group (EWG), often quenching the intrinsic fluorescence of the coumarin via Photoinduced Electron Transfer (PET) or altering the ICT state.

-

The Trigger: Upon reaction with Arginine, the vicinal dicarbonyl condenses with the guanidino group to form a heterocyclic adduct (dihydroxyimidazolidine). This structural change disrupts the EWG character, triggering a "Turn-On" fluorescence response or a ratiometric shift.

Synthetic Pathways

The synthesis of 3-glyoxyloylcoumarin derivatives relies on the oxidative functionalization of acetyl precursors. The protocol below uses a Riley Oxidation approach, optimized for yield and purity.

Step-by-Step Synthesis Protocol

Phase A: Knoevenagel Condensation (Precursor Synthesis)

-

Reagents: Salicylaldehyde derivative (10 mmol), Ethyl acetoacetate (10 mmol), Piperidine (cat.), Ethanol (20 mL).

-

Procedure: Reflux the mixture for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to RT. The solid 3-acetylcoumarin product usually precipitates. Filter and recrystallize from ethanol.

Phase B: Selenium Dioxide Oxidation (The Critical Step)

-

Reagents: 3-Acetylcoumarin (5 mmol), Selenium Dioxide (

, 6 mmol), Dioxane/Water (20:1 v/v). -

Procedure:

-

Dissolve precursor in wet dioxane (water is crucial to prevent over-oxidation).

-

Add

and reflux for 6–12 hours. -

Note: The reaction turns from colorless to red/black (precipitated Selenium).

-

-

Purification: Filter hot to remove Selenium metal. Evaporate solvent. Purify via silica gel column chromatography (DCM:MeOH gradient) to isolate the 3-glyoxyloylcoumarin .

Figure 1: Synthetic workflow for converting salicylaldehyde precursors into reactive glyoxyloyl-coumarin probes.

Mechanistic Action: Arginine Selectivity[1][2][3]

The specificity of the glyoxyloyl group for arginine over lysine (primary amines) is pH-dependent but highly selective at physiological to slightly basic pH (7.5–9.0).

The Reaction:

-

Nucleophilic Attack: The deprotonated guanidinium group (typically pKa ~12.5, but accessible via equilibrium) attacks the aldehyde carbon of the glyoxal.

-

Cyclization: The second nitrogen of the guanidine attacks the ketone carbon.

-

Stabilization: This forms a cis-dihydroxyimidazolidine adduct. Unlike the reversible Schiff bases formed with Lysine, this adduct is stable, especially in the presence of borate buffer which can complex the diol.

Why it works for Sensing: The transformation converts the electron-withdrawing dicarbonyl into a saturated heterocycle. This restores the "push-pull" electron system of the coumarin, often resulting in a massive increase in quantum yield (Fluorescence Turn-On).

Figure 2: Bioconjugation mechanism showing the selective cyclization of arginine with the glyoxal moiety.

Experimental Protocols: Protein Labeling & Analysis

Protocol A: Labeling of BSA (Model Protein)

-

Buffer: 50 mM Sodium Bicarbonate or Phosphate buffer, pH 8.5. (Avoid Tris/Glycine as they contain competing amines, though Arginine kinetics are generally faster).

-

Concentration: Protein (10 µM), Probe (100–500 µM).

-

Incubation: 2 hours at 37°C in the dark.

-

Quenching: Add excess free Arginine or hydroxylamine to quench unreacted probe.

Protocol B: Fluorescence Validation

Data should be normalized against a "Blank" (Probe only) and "Control" (Protein blocked with phenylglyoxal before probe addition).

| Parameter | Condition | Expected Result | Interpretation |

| Excitation | 400–450 nm | N/A | Typical Coumarin absorption |

| Emission | 480–520 nm | Strong Signal | Formation of adduct |

| pH Sensitivity | pH 5.0 | Low/No Reaction | Guanidine protonated (unreactive) |

| pH Sensitivity | pH 9.0 | Max Reaction | Optimal nucleophilicity |

| Selectivity | + 100x Lysine | < 5% Signal | High Arg specificity |

References

-

Takahashi, K. (1968).[1] The Reaction of Phenylglyoxal with Arginine Residues in Proteins.[2][3][4][5][6][7] Journal of Biological Chemistry. Link

-

Glomb, M. A., & Lang, G. (2001). Isolation and characterization of glyoxal-arginine modifications. Journal of Agricultural and Food Chemistry. Link

-

Dovgan, I., et al. (2018). Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies.[8][9] Organic & Biomolecular Chemistry. Link

-

Cheng, Z., et al. (2020).[10] Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors. Molecules. Link

-

Wagner, A., et al. (2025). Triazolylphenylglyoxal Reagents: Arginine-Directed Bioconjugation. Sigma-Aldrich Technical Articles. Link

Sources

- 1. jazanu.edu.sa [jazanu.edu.sa]

- 2. Arginine-Selective Bioconjugation Reagent for Effective 18F-labeling of Native Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triazolylphenylglyoxal Reagents: Bioconjugation [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Seeing Citrulline: Development of a phenylglyoxal-based probe to visualize protein citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]

Chemical Reactivity of the 3-Glyoxyloyl Moiety on the Coumarin Scaffold

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The 3-Glyoxyloyl "Warhead"

The coumarin (2H-chromen-2-one) scaffold is a cornerstone of medicinal chemistry, renowned for its bioavailability and fluorescence properties. However, the introduction of a 3-glyoxyloyl (2-oxoacetyl) moiety transforms this stable pharmacophore into a highly reactive electrophilic synthase.

This guide dissects the chemical behavior of 3-glyoxyloylcoumarin (also known as coumarin-3-yl-glyoxal). Unlike simple 3-acyl coumarins, the glyoxyloyl variant possesses a vicinal dicarbonyl system (

Synthetic Access: The Riley Oxidation Protocol[1]

The most robust route to 3-glyoxyloylcoumarin is the selenium dioxide (SeO

Mechanism of Action

The reaction proceeds via the enol tautomer of 3-acetylcoumarin. SeO

Experimental Protocol: Synthesis of 3-Glyoxyloylcoumarin

-

Reagents: 3-Acetylcoumarin (1.0 eq), Selenium Dioxide (1.2 eq), 1,4-Dioxane (Solvent).

-

Conditions: Reflux (101 °C) for 4–6 hours.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 3-acetylcoumarin in 50 mL of anhydrous 1,4-dioxane in a round-bottom flask.

-

Addition: Add 12 mmol of pulverized SeO

. -

Reflux: Heat the mixture to gentle reflux with vigorous stirring. The formation of black metallic selenium precipitate indicates reaction progress.

-

Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The product typically appears as a bright yellow spot.

-

Work-up: Filter the hot solution through a Celite pad to remove metallic selenium.

-

Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the residue from ethanol or acetic acid to yield yellow needles of 3-glyoxyloylcoumarin.

Visualizing the Synthesis Pathway:

Figure 1: Synthetic pathway for 3-glyoxyloylcoumarin via SeO2 oxidation.

Reactivity Profile & Regioselectivity

The 3-glyoxyloyl moiety contains two electrophilic centers:

-

C-1' (Ketone): Conjugated to the coumarin ring; less reactive due to steric hindrance and resonance stabilization.

-

C-2' (Aldehyde): Highly reactive, sterically accessible, and the primary site for nucleophilic attack.

Heterocyclization with 1,2-Binucleophiles (Quinoxaline Synthesis)

One of the most valuable reactions of 3-glyoxyloylcoumarin is its condensation with o-phenylenediamine (OPD) derivatives. This reaction exploits both carbonyls to form a quinoxaline ring fused to the coumarin.

-

Mechanism: Initial nucleophilic attack by the primary amine of OPD occurs at the aldehyde (C-2') of the glyoxyloyl group (Schiff base formation). This is followed by intramolecular cyclization where the second amine attacks the ketone (C-1'), followed by dehydration to aromatize the quinoxaline ring.

Data: Yields of Coumarin-Quinoxaline Hybrids

| Substrate (Diamine) | Solvent | Catalyst | Temp (°C) | Yield (%) |

| o-Phenylenediamine | Ethanol | AcOH (cat.)[1] | Reflux | 85-92 |

| 4-Methyl-o-phenylenediamine | Ethanol | AcOH (cat.) | Reflux | 80-88 |

| 4-Nitro-o-phenylenediamine | Ethanol | AcOH (cat.) | Reflux | 75-82 |

Reaction with Thiosemicarbazides (1,2,4-Triazine Formation)

Reaction with thiosemicarbazide is pH-dependent.

-

Neutral/Mild Acid: Forms the monothiosemicarbazone exclusively at the aldehyde position.

-

Strong Acid/Heat: Promotes cyclization to form 3-(coumarin-3-yl)-1,2,4-triazine derivatives. This pathway is critical for developing antimicrobial agents.

Schiff Base Formation (Imine Synthesis)

Reaction with primary aromatic amines yields Schiff bases. Due to the high electrophilicity of the aldehyde, these reactions often proceed at room temperature. These ligands are potent chelators for Cu(II) and Zn(II), often used in metallodrug design.

Experimental Workflow: Divergent Synthesis

The following diagram illustrates the divergent reactivity of the 3-glyoxyloyl core, mapping the transformation into three distinct pharmacological classes.

Figure 2: Divergent synthesis pathways from the 3-glyoxyloylcoumarin core.

References

-

Riley Oxidation Mechanism & Applications: Selenium Dioxide Oxidation of Carbonyl Compounds. [Link][2]

-

Quinoxaline Synthesis from 1,2-Dicarbonyls: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

-

Thiosemicarbazide Reactivity: Thiosemicarbazides: Synthesis and reactions. [Link]

-

Coumarin Schiff Bases: Synthesis of Schiff Bases of Coumarin and their Antifungal Activity. [Link]

-

General Coumarin Reactivity: Reactivity of 3-acyl(aroyl)coumarins. [Link]

Sources

Methodological & Application

Application and Protocols for Thiol Detection Using Coumarin-Based Fluorescent Probes

A Technical Guide for Researchers and Drug Development Professionals

Abstract: The quantification and detection of thiols, such as cysteine and glutathione, are critical in understanding cellular redox homeostasis, enzyme function, and drug metabolism. This guide provides a comprehensive overview and detailed protocols for the application of coumarin-based fluorescent probes, specifically focusing on 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), a highly selective and sensitive thiol-reactive probe. We delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into data interpretation and troubleshooting.

Introduction: The Significance of Thiol Detection

Thiols are a class of organic compounds containing a sulfhydryl (-SH) group. In biological systems, they are key components of amino acids like cysteine, and play a pivotal role in maintaining the tertiary structure of proteins through the formation of disulfide bridges.[1] Intracellular thiols, most notably glutathione (GSH), are central to maintaining cellular redox balance and protecting against oxidative stress.[2] Consequently, the ability to accurately detect and quantify thiols is of paramount importance in various fields, from fundamental cell biology to clinical diagnostics and drug development.

Fluorescent probes have emerged as powerful tools for thiol detection due to their high sensitivity, specificity, and suitability for real-time monitoring in living cells.[2][3] Among these, coumarin-based probes offer distinct advantages, including high fluorescence quantum yields and large Stokes shifts. This guide focuses on a well-characterized coumarin derivative, 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), as a model for illustrating the principles and applications of fluorescent thiol detection.

The Sensing Mechanism of CPM

CPM is a thiol-reactive fluorescent probe that is essentially non-fluorescent in its native state.[4][5] Its functionality relies on the maleimide group, an electrophilic moiety that exhibits high selectivity for the nucleophilic sulfhydryl group of thiols.[1][6]

The detection mechanism is based on a Michael addition reaction, where the thiol group attacks one of the double-bonded carbons of the maleimide ring.[7] This covalent bond formation disrupts the internal quenching mechanism of the CPM molecule, leading to a significant increase in fluorescence intensity.[8] This "turn-on" fluorescence response allows for the direct quantification of thiols without the need for separation steps.[4]

Caption: General workflow for thiol quantification using CPM.

Protocol for Labeling Proteins with CPM

This protocol is designed for labeling cysteine residues on proteins.

-

Protein Preparation:

-

Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.0-7.5) at a concentration of 1-10 mg/mL. [1] * If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-fold molar excess of a reducing agent like DTT or TCEP. [9]If using DTT, it must be removed by dialysis or gel filtration before adding the CPM, as it will react with the probe. [9]TCEP does not need to be removed. [9] * It is advisable to degas buffers and perform the labeling in an oxygen-free environment to prevent re-oxidation of thiols. [1][9]2. Labeling Reaction:

-

Prepare a fresh solution of CPM in DMSO.

-

Add a 10- to 20-fold molar excess of the CPM solution to the protein solution while gently stirring. [9] * Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. [1]3. Purification:

-

Remove the unreacted CPM by gel filtration, dialysis, or spin chromatography. [1]4. Determination of Degree of Labeling (DOL):

-

The DOL can be calculated by measuring the absorbance of the labeled protein at the absorbance maximum of the dye and the protein, and using the Beer-Lambert law. [9]

-

Data Interpretation and Troubleshooting

| Parameter | Typical Values | Notes |

| Excitation Maximum | ~387 nm [10][11] | Can vary slightly depending on the solvent and conjugation state. |

| Emission Maximum | ~463 nm [10][12] | The fluorescence emission of the CPM-thiol adduct is sensitive to the local environment. [5] |

| pH Optimum | 6.0 - 8.0 [10] | Below pH 6, the reaction rate decreases. Above pH 8, the probe's selectivity may decrease, and hydrolysis can occur. [10] |

Troubleshooting:

-

High Background Fluorescence: This can be caused by hydrolysis of the CPM probe. Ensure that the CPM stock solution is anhydrous and that the assay is performed within the optimal pH range.

-

Low Signal: This may be due to insufficient incubation time, low thiol concentration, or oxidation of thiols in the sample. Prepare samples fresh and consider deoxygenating buffers.

-

Inconsistent Results: Ensure accurate pipetting and protect the probe and reaction mixtures from light to prevent photobleaching.

Applications in Research and Drug Development

-

Enzyme Assays: Monitoring the activity of enzymes that produce or consume thiols.

-

Protein Folding Studies: The environment-sensitive fluorescence of CPM can be used to monitor changes in protein conformation. [5]* Cellular Redox State Analysis: Quantifying intracellular glutathione levels to assess oxidative stress.

-

Drug Screening: Identifying compounds that modulate thiol levels or interact with thiol-containing proteins.

Conclusion

Coumarin-based fluorescent probes, exemplified by CPM, are invaluable tools for the sensitive and selective detection of thiols. The "turn-on" fluorescence mechanism provides a straightforward and robust method for quantification in a variety of sample types. By understanding the underlying chemistry and following the detailed protocols provided in this guide, researchers and drug development professionals can effectively utilize these probes to gain critical insights into the role of thiols in biological systems.

References

-

A Highly Selective Fluorescent Probe for Thiol Bioimaging. ACS Publications. [Link]

-

CPM assay protocol. iGEM. [Link]

-

Principle of free thiol determination by the CPM assay. ResearchGate. [Link]

-

Fluorescent Probes for Live Cell Thiol Detection. PMC - NIH. [Link]

-

A Thiol-Reactive Fluorescence Probe Based on Donor-Excited Photoinduced Electron Transfer: Key Role of Ortho Substitution. Organic Letters - ACS Publications. [Link]

-

Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. PMC. [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]

- 7. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. static.igem.org [static.igem.org]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Coumarin Derivatives

Executive Summary

Coumarin (1,2-benzopyrone) and its derivatives—such as warfarin, umbelliferone, and scopoletin—are pivotal in pharmaceuticals (anticoagulants), cosmetics (fragrance fixatives), and food safety (hepatotoxicity monitoring). Their structural similarity, particularly among isomers like 4-hydroxycoumarin and 7-hydroxycoumarin, presents a significant separation challenge.

This guide details a robust, self-validating HPLC protocol utilizing a C18 stationary phase with an acidic mobile phase gradient. Unlike generic protocols, this method integrates fluorescence detection (FLD) alongside diode array detection (DAD) to maximize sensitivity for naturally fluorescent derivatives while maintaining quantitation capabilities for non-fluorescent analogs.

Scientific Rationale & Method Design

Stationary Phase Selection: The Role of Selectivity

While standard C18 (octadecylsilane) columns provide sufficient hydrophobicity-based separation, coumarin analysis often suffers from peak co-elution among structural isomers.

-

Recommendation: Use a C18 column with high carbon load or a Phenyl-Hexyl phase.

-

Mechanism: Phenyl-Hexyl phases offer

interactions with the benzopyrone ring of coumarins, providing orthogonal selectivity to standard hydrophobic retention, effectively resolving critical pairs like coumarin and dihydrocoumarin.

Mobile Phase Chemistry: Controlling Ionization

Many coumarin derivatives possess phenolic hydroxyl groups (e.g., Umbelliferone, pKa ~7.8).

-

The Problem: At neutral pH, these groups partially ionize, leading to peak tailing and retention time instability.

-

The Solution: Acidification of the mobile phase (pH < 3.0) using 0.1% Formic Acid or Acetic Acid ensures analytes remain in their neutral, protonated state. This sharpens peaks and stabilizes retention.

Detection Physics: UV vs. Fluorescence

-

UV-Vis (DAD): Universal for the coumarin scaffold.

-

λ = 274–280 nm: Maximum absorption for the basic coumarin backbone.

-

λ = 320–330 nm: Specific for oxygenated derivatives (scopoletin, umbelliferone).

-

-

Fluorescence (FLD):

-

Many derivatives (e.g., 7-hydroxycoumarin) are highly fluorescent.

-

Conditions:

. -

Benefit: Increases sensitivity by 100–1000x compared to UV, essential for trace analysis in biological fluids.

-

Workflow Visualization

Diagram 1: Method Development Logic

This flowchart illustrates the decision matrix for optimizing separation based on analyte properties.

Caption: Decision matrix for selecting detection and mobile phase conditions based on coumarin structural properties.

Detailed Experimental Protocols

Instrumentation & Conditions

-

System: HPLC with quaternary pump, DAD, and FLD detectors.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna),

, -

Temperature:

(Controlled to -

Flow Rate:

. -

Injection Volume:

(Standard),

Mobile Phase Setup

-

Solvent A: Ultrapure Water + 0.1% Formic Acid.[1]

-

Solvent B: Acetonitrile (HPLC Grade).

-

Note: Methanol can be used but often generates higher backpressure and slightly different selectivity. Acetonitrile is preferred for sharper peaks.

-

Gradient Program

This gradient is designed to retain polar hydroxylated coumarins early while eluting hydrophobic parent compounds later.

| Time (min) | % Solvent A (Aq. Acid) | % Solvent B (ACN) | Phase Description |

| 0.0 | 90 | 10 | Equilibration / Loading |

| 2.0 | 90 | 10 | Isocratic Hold (Polar retention) |

| 15.0 | 40 | 60 | Linear Gradient (Separation) |

| 18.0 | 5 | 95 | Wash (Remove hydrophobic matrix) |

| 20.0 | 5 | 95 | Wash Hold |

| 20.1 | 90 | 10 | Return to Initial |

| 25.0 | 90 | 10 | Re-equilibration |

Sample Preparation Protocols

Protocol A: Solid Samples (Plant Materials/Foodstuffs)

Objective: Extract coumarins from complex cellulose/fatty matrices.

-

Weigh: Transfer

of powdered sample into a 50 mL centrifuge tube. -

Solvent Addition: Add

of 80% Methanol (aq) .-

Why: High organic content disrupts cell walls; water aids in solubilizing glycosylated coumarins.

-

-

Extraction: Ultrasonicate for 30 minutes at room temperature (

).-

Caution: Avoid heat >

to prevent degradation of thermally labile derivatives.

-

-

Clarification: Centrifuge at

for 10 minutes. -

Filtration: Filter supernatant through a

PTFE syringe filter into an HPLC vial.

Protocol B: Biological Fluids (Plasma/Urine)

Objective: Remove proteins and phospholipids that foul columns.

-

Aliquot: Transfer

of plasma to a 1.5 mL microcentrifuge tube. -

Protein Precipitation: Add

of ice-cold Acetonitrile (1:3 ratio). -

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at

for 10 minutes at -

Evaporation (Optional for Trace): Transfer supernatant to a clean tube, evaporate under Nitrogen stream, and reconstitute in

Mobile Phase A.

Method Validation (ICH Q2 Guidelines)

To ensure the method is authoritative and trustworthy, the following validation parameters must be met.

| Parameter | Acceptance Criteria | Experimental approach |

| System Suitability | Resolution ( | Inject standard mix (e.g., Coumarin + 7-OH Coumarin) 5 times. |

| Linearity ( | 5 concentration levels (e.g., 0.1 – 100 | |

| Precision (Repeatability) | RSD < 2.0% | 6 injections of the same sample at 100% target concentration. |

| Accuracy (Recovery) | 80% – 120% | Spike blank matrix at 3 levels (Low, Med, High). |

| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Determine from low-concentration spike signal-to-noise ratio. |

Diagram 2: Sample Preparation Workflow

Visualizing the critical steps in sample cleanup to minimize matrix effects.

Caption: Step-by-step extraction workflow ensuring removal of particulates and interfering proteins.

Troubleshooting Guide

-

Issue: Peak Tailing.

-

Cause: Secondary interactions between silanols and basic/phenolic groups.

-

Fix: Ensure Mobile Phase A contains sufficient acid (0.1% Formic Acid). If problem persists, switch to an "end-capped" C18 column.

-

-

Issue: Baseline Drift.

-

Cause: Absorption of Formic Acid at low UV wavelengths (<210 nm).

-

Fix: Use Phosphoric Acid (non-UV absorbing) if detection is required below 220 nm, or strictly use 274 nm+ detection.

-

-

Issue: shifting Retention Times.

-

Cause: Column temperature fluctuation or incomplete equilibration.

-

Fix: Use a column oven (

) and ensure 5-minute re-equilibration time between runs (see Gradient Table).

-

References

-

Machyňáková, A., et al. (2017).[2] Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. Journal of Food and Nutrition Research. Link

-

BenchChem. (2025).[1][3][4] Application Notes and Protocols for HPLC Separation of Coumarin-Labeled Compounds. Link

-

European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Link

-

Sielc Technologies. HPLC Method for Analysis of Coumarin. Link

-

Food Standards Agency (UK). (2010). HPLC method for the determination of coumarin and quassine in foods and beverages. Link

Sources

Title: Elucidating the Mass Spectrometric Fragmentation Pathways of 3-Glyoxyloyl-8-Methoxycoumarin: A Guide for Structural Characterization

An Application Note for Advanced Mass Spectrometric Analysis

Abstract

This application note provides a detailed protocol and in-depth analysis of the mass spectrometric fragmentation of 3-glyoxyloyl-8-methoxycoumarin, a coumarin analogue with significant potential in drug development.[1] Utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS), we propose the primary fragmentation pathways for this molecule. The core fragmentation strategy involves initial cleavages of the reactive 3-position glyoxyloyl side chain, followed by characteristic neutral losses from the 8-methoxycoumarin scaffold. Understanding these fragmentation patterns is crucial for the unambiguous identification and structural elucidation of this and related compounds in complex matrices, such as in metabolic studies or reaction monitoring. This guide serves as a foundational resource for researchers, scientists, and drug development professionals engaged in the analysis of novel coumarin derivatives.

Introduction

Coumarins are a prominent class of naturally occurring and synthetic heterocyclic compounds built upon a benzopyran-2-one core.[2][3] Their diverse pharmacological properties, including anticancer, anti-inflammatory, and anticoagulant activities, have established them as privileged scaffolds in medicinal chemistry and drug discovery.[4][5] The biological activity of a coumarin derivative is highly dependent on the nature and position of its substituents, making detailed structural characterization an essential step in its development.[6] 3-glyoxyloyl-8-methoxycoumarin is one such analogue, featuring a reactive glyoxyloyl (an α-keto aldehyde) group at the 3-position and a methoxy group at the 8-position.

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is an indispensable tool for the structural elucidation of novel compounds.[7][8] By inducing fragmentation of a selected precursor ion through collision-induced dissociation (CID), MS/MS provides a fragmentation "fingerprint" that is rich in structural information.[9] The fragmentation of the coumarin skeleton is well-documented, typically involving the loss of carbon monoxide (CO) from the pyrone ring.[2][10] However, the fragmentation pathways are significantly influenced by the substituents present on the core structure.[6][11]

This application note details the experimental protocols for analyzing 3-glyoxyloyl-8-methoxycoumarin and presents a thorough, mechanistically-grounded interpretation of its fragmentation behavior under low-energy CID conditions.

Experimental Protocols

The following protocols are designed to be self-validating, providing a clear and reproducible workflow from sample preparation to data acquisition. The rationale behind key steps is provided to allow for adaptation to different instrumentation.

Materials and Sample Preparation

-

Analyte: 3-glyoxyloyl-8-methoxycoumarin (Molecular Formula: C₁₂H₈O₅, Monoisotopic Mass: 232.0372 Da)

-

Solvents: LC-MS grade methanol, water, and formic acid.

-

Protocol for Stock Solution (1 mg/mL):

-

Accurately weigh 1.0 mg of 3-glyoxyloyl-8-methoxycoumarin.

-

Dissolve in 1.0 mL of methanol to obtain a 1 mg/mL stock solution.

-

-

Protocol for Working Solution (1 µg/mL):

-

Perform a serial dilution of the stock solution.

-

Pipette 10 µL of the stock solution into a clean vial.

-

Add 990 µL of 50:50 methanol/water to yield a 10 µg/mL intermediate solution.

-

Pipette 100 µL of the intermediate solution into a final vial.

-

Add 900 µL of 50:50 methanol/water (v/v) containing 0.1% formic acid. The final concentration will be 1 µg/mL. The formic acid is crucial for promoting protonation and enhancing signal in positive ion ESI mode.

-

Instrumentation and Data Acquisition

The following parameters are provided as a starting point and should be optimized for the specific instrument in use. The method was developed on a quadrupole time-of-flight (Q-TOF) mass spectrometer, but is applicable to other tandem MS instruments like triple quadrupoles or ion traps.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Infusion Rate: 5-10 µL/min (for direct infusion)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Gas (N₂): Flow rate of 600 L/hr at 350 °C

-

MS¹ Scan Range: m/z 50-500

-

MS/MS (Product Ion Scan):

-

Select the protonated molecule [M+H]⁺ (expected m/z 233.04) as the precursor ion.

-

Use a collision energy ramp (e.g., 10-40 eV) to observe the full spectrum of fragment ions. The use of a ramp is efficient for identifying both low-energy (stable) and high-energy (less stable) fragments in a single experiment.[12]

-

Collision Gas: Argon

-

Experimental Workflow Visualization

The overall experimental process is summarized in the workflow diagram below.

Caption: Experimental workflow from sample preparation to data analysis.

Results and Discussion: Proposed Fragmentation Pathways

The positive ion ESI mass spectrum of 3-glyoxyloyl-8-methoxycoumarin is dominated by the protonated molecule, [M+H]⁺, at m/z 233.04 . The MS/MS spectrum of this precursor ion reveals several characteristic product ions, allowing for the construction of a detailed fragmentation map. The fragmentation is initiated at the most chemically labile sites: the glyoxyloyl side chain and the methoxy group.

The proposed fragmentation pathways are visualized below, followed by a detailed explanation of the key transitions.

Caption: Proposed major fragmentation pathways for [M+H]⁺ of 3-glyoxyloyl-8-methoxycoumarin.

Pathway A: Sequential Loss of Carbon Monoxide

The most abundant fragmentation route begins with the neutral loss of carbon monoxide (28 Da) from the terminal aldehyde of the glyoxyloyl group. This is a classic fragmentation for aldehydes and results in a stable acylium ion.

-

[m/z 233.04] → [m/z 205.03]: The loss of the formyl carbonyl group (-CO) generates the product ion at m/z 205.03 . This ion corresponds to the protonated 3-carbonyl-8-methoxycoumarin.

-

[m/z 205.03] → [m/z 177.04]: The newly formed ion can then lose the second CO from the side chain, resulting in the ion at m/z 177.04 . This corresponds to the protonated 8-methoxycoumarin cation.

-

[m/z 177.04] → [m/z 149.04]: This final step in the sequence follows the canonical fragmentation pattern of the coumarin core itself.[2][10] The loss of CO from the pyrone ring leads to the formation of a stable benzofuran-type ion at m/z 149.04 .

Pathway B: Radical-Driven Fragmentation

An alternative pathway involves the homolytic cleavage of the C-C bond in the side chain, initiated by the loss of a formyl radical.

-

[m/z 233.04] → [m/z 204.03]: The loss of a formyl radical (•CHO, 29 Da) results in an odd-electron radical cation at m/z 204.03 .

-

[m/z 204.03] → [m/z 176.03]: This radical cation can subsequently lose a molecule of CO to form the radical cation of 8-methoxycoumarin at m/z 176.03 .

Pathway C: Loss from the Methoxy Group

Fragmentation can also be initiated by cleavage at the 8-methoxy position, a common pathway for methoxy-substituted aromatics.

-

[m/z 233.04] → [m/z 218.02]: The loss of a methyl radical (•CH₃, 15 Da) from the methoxy group generates the radical cation at m/z 218.02 . This pathway is often less favorable than side-chain cleavages in low-energy CID but can be diagnostic for the presence of the methoxy group.[13]

Summary of Key Fragment Ions

The observed product ions provide a composite picture of the molecule's structure, with specific fragments pointing to the coumarin core, the methoxy substituent, and the glyoxyloyl side chain.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Formula of Loss | Proposed Fragment Structure |

| 233.04 | 205.03 | 28.01 | CO | Protonated 3-carbonyl-8-methoxycoumarin |

| 233.04 | 218.02 | 15.02 | •CH₃ | Radical cation after methyl loss |

| 233.04 | 204.03 | 29.02 | •CHO | Radical cation after formyl loss |

| 205.03 | 177.04 | 28.01 | CO | Protonated 8-methoxycoumarin |

| 177.04 | 149.04 | 28.01 | CO | Benzofuran-type ion after pyrone CO loss |

Conclusion

The mass spectrometric fragmentation of 3-glyoxyloyl-8-methoxycoumarin under ESI-MS/MS conditions is systematic and highly informative. The primary fragmentation pathways are dominated by initial, sequential losses of carbon monoxide from the 3-glyoxyloyl side chain, followed by the characteristic loss of CO from the coumarin pyrone ring. Minor pathways involving radical losses from the side chain and the 8-methoxy group provide complementary structural confirmation.

The protocols and fragmentation schemes detailed in this application note provide a robust framework for the identification and structural characterization of this compound and can serve as a valuable template for investigating other substituted coumarin derivatives. This foundational knowledge is critical for professionals in drug discovery and development, enabling confident structural verification in various research contexts.

References

-

Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Journal of the Chinese Chemical Society.

-

Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal.

-

Synthesis and mass spectra of some new 3-substituted coumarin derivatives. Der Pharma Chemica.

-

Low-energy collision-induced dissociation tandem mass spectrometry of 7-acetonyloxycoumarins. Rapid Communications in Mass Spectrometry.

-

Low-energy collision-induced dissociation tandem mass spectrometry of 7-acetonyloxycoumarins. ResearchGate.

-

Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Molecules.

-

Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. MDPI.

-

Low-energy collision-induced dissociation tandem mass spectrometry of 7-acetonyloxycoumarins. Semantic Scholar.

-

Mass fragmentation pathway of Compounds 5 and 7. ResearchGate.

-

Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Open.

-

Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Taylor & Francis Online.

-

Fragmentation pathways of synthetic and naturally occurring coumarin derivatives by ion trap and quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry.

-

Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. ACS Publications.

-

Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. MDPI.

-

Mass spectrometry for the identification and analysis of highly complex glycosylation of therapeutic or pathogenic proteins. Expert Review of Proteomics.

-

Coumarin, 3-glyoxyloyl-8-methoxy-. TargetMol.

-

Mass Spectrometry of Glycans. NIH National Center for Biotechnology Information.

-

Characterization of C-glycosyl flavones O-glycosylated by liquid chromatography-tandem mass spectrometry. ResearchGate.

-

Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Molecules.

-

Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization. Scientific Reports.

-

Collision-induced dissociation. Wikipedia.

Sources

- 1. Coumarin, 3-glyoxyloyl-8-methoxy- | TargetMol [targetmol.com]

- 2. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragmentation pathways of synthetic and naturally occurring coumarin derivatives by ion trap and quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mass spectrometry for the identification and analysis of highly complex glycosylation of therapeutic or pathogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 10. benthamopen.com [benthamopen.com]

- 11. Low-energy collision-induced dissociation tandem mass spectrometry of 7-acetonyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Application Note: Development and Validation of a Fluorogenic Enzyme Inhibition Assay Using Coumarin-Based Substrates

Abstract & Introduction

The transition from colorimetric to fluorogenic assays represents a critical evolution in drug discovery, offering superior sensitivity and the ability to monitor reaction kinetics in real-time. This guide details the development of an enzyme inhibition assay using 7-amino-4-methylcoumarin (AMC) , a widely used coumarin derivative.

While 7-hydroxycoumarin (umbelliferone) is common for glycosidases and P450s, AMC is the gold standard for protease assays (e.g., Caspases, Cathepsins, Proteasomes) due to its robust fluorescence at physiological pH. In this system, the AMC fluorophore is covalently linked to a peptide sequence via an amide bond, quenching its fluorescence.[1][2] Enzymatic cleavage releases free AMC, resulting in a "turn-on" signal (Ex/Em: ~360/460 nm).

This document moves beyond basic kit instructions to address the critical "why" behind assay parameters, focusing on

Assay Principle & Mechanism

The core of this assay is the relief of quenching. The peptide-AMC bond mimics the natural substrate. When the enzyme attacks the scissile bond, the electronic structure of the coumarin ring changes, shifting its emission maximum and quantum yield.

Figure 1: Mechanistic Pathway

Caption: The enzymatic hydrolysis of the non-fluorescent Peptide-AMC conjugate releases the highly fluorescent free AMC amine.

Pre-Assay Optimization: The "Three Pillars"

Before screening compounds, you must validate the system. Skipping these steps is the primary cause of false positives/negatives.

Pillar 1: Enzyme Linearity & Stability

You must operate under initial velocity conditions (

-

Protocol: Titrate enzyme (e.g., 0.1 nM to 100 nM) with a fixed saturating substrate concentration.

-

Success Criterion: Select a concentration that produces a linear signal increase (RFU vs. Time) for at least 30–60 minutes.

-

Expert Insight: Avoid concentrations where >10% of the substrate is consumed, as product inhibition can artificially lower the rate.

Pillar 2: Substrate Concentration ( Determination)

This is the most critical parameter for inhibition studies.

-

The Trap: Using saturating substrate (

) maximizes signal but masks competitive inhibitors. -

The Solution: Determine the Michaelis constant (

) by measuring -

Recommendation: Set

for screening. This balances signal intensity with sensitivity to competitive inhibition, as defined by the Cheng-Prusoff equation [1].[5]

Pillar 3: DMSO Tolerance

Drug libraries are stored in DMSO.

-

Protocol: Titrate DMSO (0% to 10%) into the reaction.

-

Limit: Use the highest DMSO % that retains >90% enzyme activity. Most proteases tolerate 1–5%.

Detailed Experimental Protocol

Materials

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% CHAPS (prevents aggregation), 5 mM DTT (essential for cysteine proteases).

-

Substrate: Fluorogenic Peptide-AMC (dissolved in DMSO).

-

Stop Solution (Optional for Endpoint): 100 mM Monochloroacetic acid or 1% Formic Acid.

Workflow Diagram

Figure 2: Screening Workflow

Caption: Step-by-step execution for a 96/384-well plate format.

Step-by-Step Procedure

-

Compound Addition: Dispense 1 µL of test compound (in DMSO) into the wells.

-

Controls: Include "High Control" (DMSO only, 0% inhibition) and "Low Control" (Standard Inhibitor, 100% inhibition).

-

-

Enzyme Addition: Add 24 µL of diluted Enzyme solution.

-

Pre-Incubation: Shake briefly and incubate for 15 minutes at room temperature. Crucial for slow-binding inhibitors.

-

Substrate Initiation: Add 25 µL of Substrate solution (prepared at

so final concentration is -

Detection: Immediately place in a fluorescence plate reader.

-

Mode: Kinetic.[6]

-

Settings: Ex 360-380 nm / Em 440-460 nm.

-

Gain: Adjust so the High Control reaches ~80% of the detector's dynamic range at the end of the run.

-

Data Analysis & Validation

Quantitative Metrics Table

| Metric | Formula / Definition | Purpose |

| Velocity ( | Slope of RFU vs. Time (linear portion) | Raw measure of enzymatic activity. |

| % Inhibition | Normalizes data for IC50 fitting. | |

| Z-Factor ( | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |

| Cheng-Prusoff Equation. Converts IC50 to the intrinsic binding constant (for competitive inhibitors) [1].[7] |

The Inner Filter Effect (IFE)

A common source of error in coumarin assays is the Inner Filter Effect , where colored compounds absorb the excitation light (360 nm) or emission light (460 nm), mimicking inhibition.

-

Diagnosis: If a yellow/orange compound shows high inhibition, check its absorbance spectrum.

-

Correction: Use the method described by Thorne et al. [3]:

Where

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| High Background Fluorescence | Free AMC contamination or unstable substrate. | Check substrate purity. Store stock at -20°C. Perform a "No Enzyme" control to subtract background. |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Reduce enzyme concentration. Add 0.01% BSA or CHAPS to stabilize the enzyme. |

| Flat Signal (No Activity) | DTT oxidation or wrong pH. | Prepare fresh DTT (essential for cysteine proteases). Verify pH is optimal for the specific protease. |

| Z' Factor < 0.5 | High pipetting error or low signal window. | Use automated dispensing. Increase enzyme concentration (within linear range) or gain settings. |

References

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

) and the concentration of inhibitor which causes 50 per cent inhibition ( -

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[9] Journal of Biomolecular Screening. [Link]

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. [Link]

-

Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. IC50 - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating 8-Methoxycoumarin Derivatives as Potential Photosensitizers in Photodynamic Therapy

Application Note & Protocols

Authored by: Senior Application Scientist

Introduction

Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic strategy for various cancers and other diseases.[1][2] It involves the administration of a photosensitizer (PS), a light-sensitive drug, which is then activated by light of a specific wavelength.[1] This activation leads to the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which subsequently induce cell death and tissue destruction.[3][4] The efficacy of PDT is critically dependent on the photophysical and photochemical properties of the PS, as well as its ability to selectively accumulate in target tissues.[1]